molecular formula C9H11BrClN B13068803 4-bromo-2-chloro-N-propylaniline

4-bromo-2-chloro-N-propylaniline

Katalognummer: B13068803
Molekulargewicht: 248.55 g/mol
InChI-Schlüssel: VYJITLXKPPUZAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-chloro-N-propylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of bromine, chlorine, and a propyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-propylaniline typically involves multiple steps:

    Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the propyl group. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration: The nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

    Halogenation: Finally, the bromine and chlorine atoms are introduced through halogenation reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in reactors designed for large-scale chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2-chloro-N-propylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-chloro-N-propylaniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo-2-chloro-N-propylaniline involves its interaction with various molecular targets. The presence of halogen atoms and the propyl group can influence its reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-bromo-2-chloro-N-propylaniline is unique due to the combination of bromine, chlorine, and propyl groups attached to the aniline ring. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C9H11BrClN

Molekulargewicht

248.55 g/mol

IUPAC-Name

4-bromo-2-chloro-N-propylaniline

InChI

InChI=1S/C9H11BrClN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3

InChI-Schlüssel

VYJITLXKPPUZAT-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C(C=C(C=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.